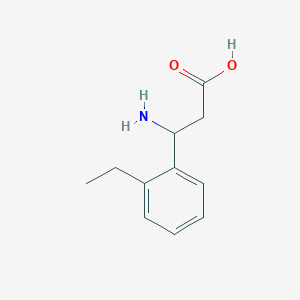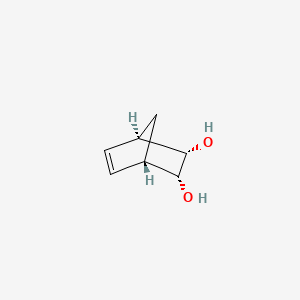
(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is a stereochemically defined compound belonging to the norbornene family. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two hydroxyl groups. The unique stereochemistry of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. In this case, the reaction between cyclopentadiene and maleic anhydride forms the norbornene skeleton, which is subsequently hydroxylated to yield the diol. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the hydroxylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity and stereochemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions
Major Products
The major products formed from these reactions include norbornanone, norbornane, and various substituted norbornene derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high-performance polymers with unique mechanical and thermal properties .
Biology and Medicine
The compound’s rigid structure and stereochemistry make it a valuable scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, coatings, and adhesives due to its reactivity and stability .
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into the active sites of these targets, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4S)-1,7,7-Trimethylnorbornane-2,3-diol
- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Uniqueness
What sets (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol apart from similar compounds is its specific stereochemistry and the presence of both a double bond and two hydroxyl groups. This unique combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .
Properties
IUPAC Name |
(1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-9H,3H2/t4-,5+,6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLWRLOYRRZECT-UMRXKNAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@H]2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
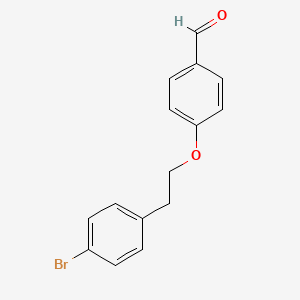

![3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)
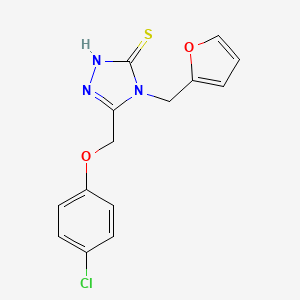
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol](/img/structure/B2883975.png)
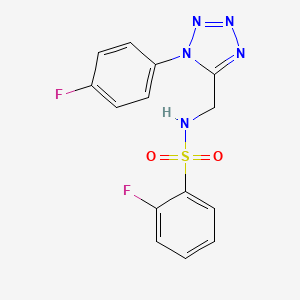
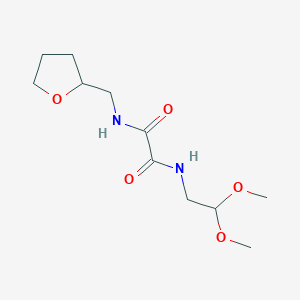
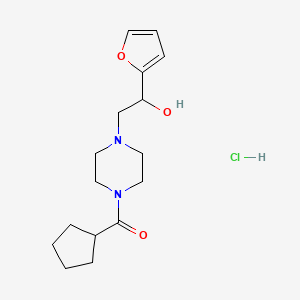
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)
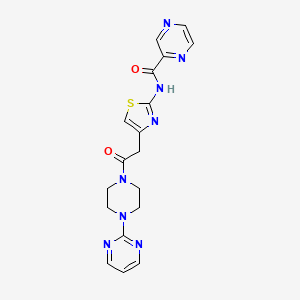
![3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2883985.png)
